molecular formula C18H14O4 B13131207 3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione CAS No. 89023-99-4

3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione

Cat. No.: B13131207
CAS No.: 89023-99-4
M. Wt: 294.3 g/mol
InChI Key: PMNPKXVLZBIBLN-UHFFFAOYSA-N
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Description

3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione is a complex organic compound belonging to the anthracene-based derivatives. This compound is characterized by its unique structure, which includes a cyclobutane ring fused to an anthracene core, with methoxy groups at positions 3 and 10, and carbonyl groups at positions 4 and 9. This structural arrangement imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione typically involves a multi-step process. One common method includes the visible-light-mediated [2+2] cycloaddition reaction of 1,4-naphthoquinones under mild and clean conditions without using any photocatalysts . This method is efficient and environmentally friendly, producing the desired compound in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like Lewis acids or bases.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of various substituted anthracene derivatives depending on the substituent introduced.

Scientific Research Applications

3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and carbonyl groups play a crucial role in its binding affinity and specificity. The pathways involved often include oxidative stress and apoptosis in biological systems, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness

Compared to similar compounds, 3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione stands out due to its cyclobutane ring fused to the anthracene core, which imparts unique photophysical and chemical properties. This structural feature makes it particularly valuable in the development of advanced materials and in studying complex chemical reactions .

Properties

CAS No.

89023-99-4

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

11,16-dimethoxytetracyclo[8.6.0.03,8.012,15]hexadeca-1(16),3,5,7,10,12(15)-hexaene-2,9-dione

InChI

InChI=1S/C18H14O4/c1-21-17-11-7-8-12(11)18(22-2)14-13(17)15(19)9-5-3-4-6-10(9)16(14)20/h3-6H,7-8H2,1-2H3

InChI Key

PMNPKXVLZBIBLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C3=C1CC3)OC)C(=O)C4=CC=CC=C4C2=O

Origin of Product

United States

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